molecular formula C14H30ClN3O2 B14689024 1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, isopropyl ester, hydrochloride CAS No. 24269-47-4

1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, isopropyl ester, hydrochloride

Cat. No.: B14689024
CAS No.: 24269-47-4
M. Wt: 307.86 g/mol
InChI Key: FTZYPLNCGRNDPW-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, isopropyl ester, hydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a carboxylic acid group, and an isopropyl ester. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, isopropyl ester, hydrochloride typically involves the reaction of piperazine with diethylaminoethyl chloride, followed by esterification with isopropyl alcohol. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is often purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, isopropyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield amines or alcohols. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, isopropyl ester, hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, isopropyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    Ethyl 1-piperazinecarboxylate: A related ester with similar chemical properties.

    1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: Another ester with a different substituent on the piperazine ring.

Uniqueness

1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, isopropyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research and industry.

Properties

CAS No.

24269-47-4

Molecular Formula

C14H30ClN3O2

Molecular Weight

307.86 g/mol

IUPAC Name

propan-2-yl 4-[2-(diethylamino)ethyl]piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H29N3O2.ClH/c1-5-15(6-2)7-8-16-9-11-17(12-10-16)14(18)19-13(3)4;/h13H,5-12H2,1-4H3;1H

InChI Key

FTZYPLNCGRNDPW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1CCN(CC1)C(=O)OC(C)C.Cl

Origin of Product

United States

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